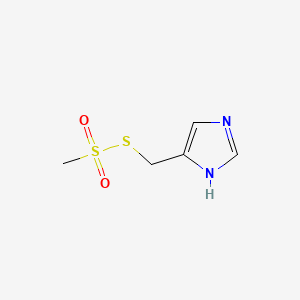
Urea, N-(1,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「尿素、N-(1,2-ジフェニルエチル)-N'-(7-ヒドロキシ-1-ナフタレンイル)-」は、尿素誘導体のクラスに属する合成有機化合物です。尿素誘導体は、医薬品、農業、工業化学における多様な用途で知られています。特にこの化合物は、特定の化学的および生物学的特性を与える可能性のある芳香環と官能基のユニークな組み合わせを特徴としています。
2. 製法
合成経路と反応条件
「尿素、N-(1,2-ジフェニルエチル)-N'-(7-ヒドロキシ-1-ナフタレンイル)-」の合成は、通常、1,2-ジフェニルエチルアミンと7-ヒドロキシ-1-ナフチルイソシアネートの反応を伴います。反応は、制御された条件下、多くの場合、ジクロロメタンまたはトルエンなどの溶媒の存在下で行われ、効率的に進行するためには触媒が必要になる場合があります。
工業生産方法
工業規模では、この化合物の生産は、同様の合成経路を伴いますが、大規模な操作用に最適化されている可能性があります。これには、連続フロー反応器の使用、反応条件の精密制御のための自動システム、および最終生成物の高純度を確保するための結晶化またはクロマトグラフィーなどの精製技術が含まれる可能性があります。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にナフタレン環のヒドロキシル基で酸化反応を起こす可能性があり、キノンまたはその他の酸化誘導体の生成につながります。
還元: 還元反応は、尿素部分のカルボニル基を標的にすることができ、アミンに変換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。
置換: ハロゲン(Cl₂、Br₂)またはニトロ化剤(HNO₃)などの試薬は、酸性または塩基性条件下で用いることができます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はナフトキノンを生成する可能性があり、還元はアミンを生成する可能性があります。
4. 科学研究の用途
化学
化学では、この化合物は、特に医薬品用途の可能性のある、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学
生物学的に、この化合物は、そのユニークな構造により、酵素または受容体と興味深い相互作用を示す可能性があり、創薬および開発の候補となります。
医学
医学では、この化合物の誘導体は、抗炎症、抗がん、または抗菌活性などの治療的可能性について調査することができます。
産業
工業的に、この化合物は、化学的安定性と官能基のために、ポリマーやコーティングなどの新しい材料の開発に用途を見出す可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(1,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)-” typically involves the reaction of 1,2-diphenylethylamine with 7-hydroxy-1-naphthyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group of the urea moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
Biologically, the compound might exhibit interesting interactions with enzymes or receptors due to its unique structure, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
作用機序
「尿素、N-(1,2-ジフェニルエチル)-N'-(7-ヒドロキシ-1-ナフタレンイル)-」の作用機序は、生物学的標的との特定の相互作用によって異なります。それは、特定の酵素または受容体に結合し、その活性を変化させ、生物学的応答を引き起こす可能性があります。関与する分子標的と経路は、実験的研究によって解明する必要があります。
6. 類似の化合物との比較
類似の化合物
- 尿素、N-(1,2-ジフェニルエチル)-N'-(4-ヒドロキシフェニル)-
- 尿素、N-(1,2-ジフェニルエチル)-N'-(3-ヒドロキシ-2-ナフタレンイル)-
- 尿素、N-(1,2-ジフェニルエチル)-N'-(2-ヒドロキシ-1-ナフタレンイル)-
独自性
類似の化合物と比較して、「尿素、N-(1,2-ジフェニルエチル)-N'-(7-ヒドロキシ-1-ナフタレンイル)-」は、ナフタレン環のヒドロキシル基の特定の位置により、独自の特性を示す可能性があります。これは、その反応性、結合親和性、および全体的な生物学的活性を影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- Urea, N-(1,2-diphenylethyl)-N’-(4-hydroxyphenyl)-
- Urea, N-(1,2-diphenylethyl)-N’-(3-hydroxy-2-naphthalenyl)-
- Urea, N-(1,2-diphenylethyl)-N’-(2-hydroxy-1-naphthalenyl)-
Uniqueness
Compared to similar compounds, “Urea, N-(1,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)-” may exhibit unique properties due to the specific positioning of the hydroxyl group on the naphthalene ring. This could influence its reactivity, binding affinity, and overall biological activity.
特性
CAS番号 |
648420-52-4 |
|---|---|
分子式 |
C25H22N2O2 |
分子量 |
382.5 g/mol |
IUPAC名 |
1-(1,2-diphenylethyl)-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C25H22N2O2/c28-21-15-14-19-12-7-13-23(22(19)17-21)26-25(29)27-24(20-10-5-2-6-11-20)16-18-8-3-1-4-9-18/h1-15,17,24,28H,16H2,(H2,26,27,29) |
InChIキー |
ASEIXSAGUYBJNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)NC3=CC=CC4=C3C=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


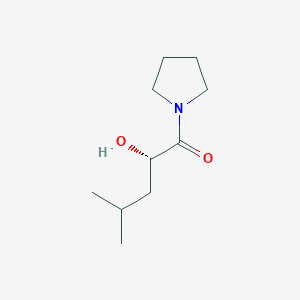

![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)
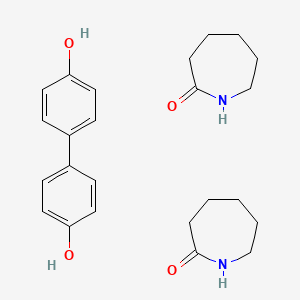
amino}oxidanide](/img/structure/B12614371.png)
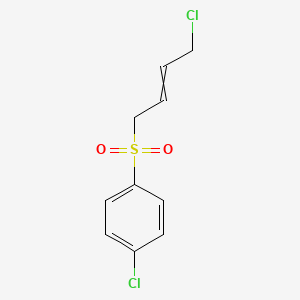
![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)
![(2S)-2-[[3,5-bis[[[(1S)-1-carboxy-3-methylbutyl]amino]methyl]phenyl]methylamino]-4-methylpentanoic acid](/img/structure/B12614379.png)
![(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one](/img/structure/B12614381.png)

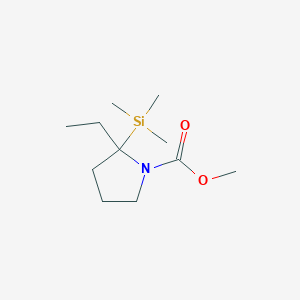
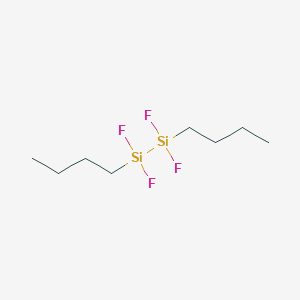
![4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614397.png)
